CGK733 is a cell-permeable synthetic small molecule that, while originally classified as an ATM/ATR kinase inhibitor, is currently procured primarily as a potent inducer of non-apoptotic cell death, mitotic catastrophe, and endoplasmic reticulum (ER) stress. Operating effectively in the 0.6 to 40 µM range for in vitro cellular assays, CGK733 differentiates itself from highly selective kinase inhibitors through its complex polypharmacology, which includes the rapid ubiquitin-dependent proteasomal degradation of cyclin D1 and the activation of the PERK/CHOP signaling pathway. For industrial and academic buyers, its primary value lies not in pure kinase selectivity, but in its robust ability to clear senescent cells, reverse taxol resistance in specific carcinoma models, and trigger massive, reversible intracellular calcium sequestration, making it a highly specialized tool for oncology and cellular stress screening workflows [1].
Procurement workflows often mistakenly categorize CGK733 as interchangeable with standard, highly selective ATM inhibitors such as KU-55933 or AZD1390. This generic substitution fails critically in functional assays. While compounds like KU-55933 offer superior, nanomolar-level precision for pure ATM inhibition (IC50 ~13 nM), they do not replicate CGK733's broader cytotoxic profile. Specifically, substituting CGK733 with a pure ATM inhibitor will result in failure when attempting to induce non-apoptotic cell death in senescent breast cancer cells, trigger PERK/CHOP-mediated calcium sequestration in pancreatic models, or force premature mitotic exit in taxol-resistant hepatocellular carcinoma cells. Buyers must select CGK733 specifically when the experimental design requires these multi-pathway stress responses and cyclin D1 degradation, rather than isolated DNA damage response (DDR) pathway blockade[1].
In targeted cellular assays, CGK733 demonstrates distinct senolytic capabilities compared to baseline kinase inhibitors. When applied to prematurely senescent MCF-7 breast cancer cells, a 24-hour treatment with 30 µM CGK733 induces approximately 60% cell death. In contrast, standard PI3K/PIKK pan-inhibitors like LY294002 or pure ATM inhibitors do not inherently drive this rapid, targeted clearance of senescent populations at comparable timescales. This makes CGK733 a superior procurement choice for assays requiring the active elimination of drug-induced senescent tumor cells [1].
| Evidence Dimension | Senescent cell mortality rate |
| Target Compound Data | ~60% cell death at 30 µM (24h) |
| Comparator Or Baseline | Baseline PIKK inhibitors (fail to induce equivalent rapid senolytic clearance) |
| Quantified Difference | Significant targeted cytotoxicity in halted-proliferation cells |
| Conditions | In vitro MCF-7 senescent cell models (24-hour exposure) |
Crucial for researchers procuring compounds for senolytic screening and the targeted elimination of dormant, drug-resistant cancer cells.
CGK733 provides a highly specific advantage in combination therapy screening, particularly in overcoming chemoresistance. In Chk1-deficient, HBV-positive hepatocellular carcinoma (HCC) cells (HepG2.2.15) that exhibit resistance to standard chemotherapeutics, the introduction of CGK733 (at concentrations as low as 4.2 ng/µL) significantly enhances taxol-induced cytotoxicity. It achieves this by accelerating the formation of multinucleated cells and forcing premature mitotic exit, a synergistic mechanism not replicated by simply applying generic DNA damage response inhibitors. This distinct mechanism reverses taxol resistance, establishing CGK733 as a critical reagent for HCC combination studies [1].
| Evidence Dimension | Cytotoxicity in taxol-resistant HBV-positive HCC cells |
| Target Compound Data | Enhanced cytotoxicity via forced multinucleation (CGK733 + Taxol) |
| Comparator Or Baseline | Taxol monotherapy (baseline resistance) |
| Quantified Difference | Significant restoration of apoptotic/mitotic catastrophe response |
| Conditions | HepG2.2.15 cell line treated with taxol and 4.2 ng/µL CGK733 |
Justifies the procurement of CGK733 for specialized oncology workflows focused on overcoming paclitaxel resistance in virally implicated cancers.
Unlike selective ATM inhibitors (e.g., KU-55933) which are procured for precise DDR blockade, CGK733 is uniquely valuable for its profound effects on endoplasmic reticulum (ER) stress and calcium homeostasis. In pancreatic cancer cell models (PK45-p and PK59), treatment with 20 µM CGK733 activates the PERK/CHOP signaling pathway within 6 hours, leading to massive, reversible vesicular calcium sequestration and subsequent non-apoptotic cell death. This robust off-target polypharmacology differentiates CGK733 from standard kinase inhibitors, making it an essential tool for modeling ER stress-induced cellular collapse [1].
| Evidence Dimension | ER stress induction and calcium sequestration |
| Target Compound Data | Rapid PERK/CHOP activation and massive vesicular calcium sequestration at 20 µM (6h) |
| Comparator Or Baseline | Highly selective ATM inhibitors (e.g., KU-55933) |
| Quantified Difference | CGK733 induces specific non-apoptotic, calcium-dependent cell death via ER stress, unlike pure DDR inhibitors |
| Conditions | Pancreatic cancer cell lines (PK45-p, PK59) at 6-12 hour exposure |
Enables buyers to utilize CGK733 as a reliable chemical inducer of ER stress and vesicular calcium sequestration in specialized metabolic and apoptotic assays.
CGK733 demonstrates a highly efficient mechanism for halting cell cycle progression that extends beyond simple kinase inhibition. In MCF-7 and T47D breast cancer cell lines, administration of 10-20 µM CGK733 induces the rapid loss of cyclin D1 through the ubiquitin-dependent proteasomal degradation pathway. While other agents like caffeine weakly suppress cyclin D1 at millimolar concentrations, CGK733 achieves profound degradation in the low micromolar range, providing a much cleaner and more potent chemical tool for researchers requiring rapid G1 phase arrest and cyclin D1 depletion [1].
| Evidence Dimension | Concentration required for cyclin D1 suppression |
| Target Compound Data | 10-20 µM (CGK733) |
| Comparator Or Baseline | Caffeine (requires millimolar concentrations for similar pathway suppression) |
| Quantified Difference | Orders of magnitude greater potency in driving proteasomal degradation |
| Conditions | In vitro MCF-7 and T47D breast cancer cell lines |
Provides a highly potent, low-concentration alternative to broad-spectrum agents for workflows requiring rapid and targeted cyclin D1 depletion.
Due to its ability to induce ~60% cell death in prematurely senescent cells within 24 hours, CGK733 is the optimal choice for assays designed to screen for the targeted elimination of dormant, drug-induced senescent tumor populations [1].
CGK733 is highly recommended for combination therapy workflows, specifically where researchers need to force premature mitotic exit and multinucleation to overcome taxol resistance in Chk1-deficient or HBV-positive cancer models [2].
Because it rapidly activates the PERK/CHOP pathway and induces massive vesicular calcium sequestration, CGK733 serves as a specialized chemical inducer for studying non-apoptotic cell death and ER stress dynamics in pancreatic and other solid tumor models [3].
For workflows requiring rapid, ubiquitin-dependent proteasomal degradation of cyclin D1 without utilizing millimolar concentrations of broad-spectrum agents like caffeine, CGK733 provides a potent, low-micromolar solution [4].